molecular formula C13H16N6O2 B11265683 N'-Benzyl-N,N-dimethyl-5-nitro-pyrimidine-2,4,6-triamine

N'-Benzyl-N,N-dimethyl-5-nitro-pyrimidine-2,4,6-triamine

Cat. No.: B11265683
M. Wt: 288.31 g/mol
InChI Key: XQOROTLNRPWWEL-UHFFFAOYSA-N
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Description

N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the fourth position, two dimethyl groups attached to the nitrogen atom at the second position, and a nitro group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group at the fifth position. This is followed by the alkylation of the nitrogen atoms at the second and fourth positions with dimethyl and benzyl groups, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzyl and dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields N4-benzyl-N2,N2-dimethyl-5-aminopyrimidine-2,4,6-triamine.

Scientific Research Applications

N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dimethyl groups can enhance binding affinity to specific sites, while the nitro group may participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4-benzyl-N2,N2-diethyl-5-nitropyrimidine-2,4,6-triamine
  • N4-benzyl-N2,N2-dimethyl-5-aminopyrimidine-2,4,6-triamine

Uniqueness

N4-benzyl-N2,N2-dimethyl-5-nitropyrimidine-2,4,6-triamine is unique due to the specific combination of substituents on the pyrimidine ring, which can result in distinct chemical and biological properties. The presence of both benzyl and dimethyl groups, along with the nitro group, provides a unique profile that can be exploited for targeted applications in various fields.

Properties

Molecular Formula

C13H16N6O2

Molecular Weight

288.31 g/mol

IUPAC Name

4-N-benzyl-2-N,2-N-dimethyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H16N6O2/c1-18(2)13-16-11(14)10(19(20)21)12(17-13)15-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H3,14,15,16,17)

InChI Key

XQOROTLNRPWWEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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